Bicyclo[2.2.1]hept-5-ene-2-carboxamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO/c9-8(10)7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTUUVDYQBLRAAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC(C1C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00915185 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95-17-0, 51757-82-5, 51757-85-8 | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=95-17-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bicyclo(2.2.1)-5-heptene-2-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000095170 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757825 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051757858 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Norbornene-5-endo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53243 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Norbornene-5-exo-carboxamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=92361 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bicyclo[2.2.1]hept-5-ene-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00915185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies for Bicyclo 2.2.1 Hept 5 Ene 2 Carboxamide and Its Analogues
Diels-Alder Cycloaddition Strategies in Norbornene-2-carboxamide Synthesis
The primary method for constructing the bicyclo[2.2.1]heptene skeleton is the Diels-Alder reaction, a powerful [4+2] cycloaddition. latech.eduevitachem.com This reaction typically involves the cycloaddition of cyclopentadiene (B3395910) (the diene) with an acrylic acid derivative (the dienophile) to form the 5-norbornene-2-carboxylic acid structure, a direct precursor to the target carboxamide. google.comgoogle.com A key challenge in this synthesis is controlling the stereochemistry, specifically the formation of endo and exo isomers. The Diels-Alder reaction is known to be endo-selective, a preference often attributed to secondary orbital interactions. scirp.org
The ratio of endo to exo isomers is highly dependent on reaction conditions. While the kinetically favored product at lower temperatures is the endo isomer, the exo isomer is thermodynamically more stable. Consequently, increasing the reaction temperature can shift the equilibrium towards the desired exo product. latech.edu For instance, in the synthesis of the related 5-norbornene-2,3-dicarboxylic anhydride (B1165640), increasing the temperature from 200°C to higher temperatures favors the formation of the exo-isomer. latech.edu
A crucial strategy for obtaining the exo isomer of the precursor, 5-norbornene-2-carboxylic acid (NBCA), involves the base-promoted isomerization of the more readily available endo-rich methyl ester (methyl 5-norbornene-2-carboxylate, MNBC), followed by hydrolysis. scirp.org The choice of base, solvent, and the amount of water are critical parameters that have been optimized to maximize the yield of the exo product. Studies have shown that strong bases like sodium tert-butoxide (tBuONa) can facilitate rapid isomerization. scirp.orgscirp.org The subsequent hydrolysis, when performed with a controlled amount of water, can proceed with high exo selectivity. scirp.org This is attributed to a mechanism involving a rapid thermodynamic isomerization equilibrium followed by a kinetically preferred hydrolysis of the less sterically hindered exo ester. scirp.org
Below is a table summarizing the results of optimizing the hydrolysis of an endo-rich MNBC mixture (endo/exo = 80/20) to achieve a high exo ratio in the final NBCA product. scirp.orgscirp.org
| Base | Solvent | Water (Equivalents) | Temperature (°C) | Yield (%) | Final endo/exo Ratio |
|---|---|---|---|---|---|
| tBuONa | THF | 1.0 | RT | 93 | 18/82 |
| tBuOK | THF | 1.0 | RT | 85 | 22/78 |
| NaH | THF | 1.0 | RT | 82 | 32/68 |
| tBuONa | Dioxane | 1.0 | RT | 88 | 20/80 |
| tBuONa | THF | 10.0 | RT | 95 | 65/35 |
Catalysis offers a powerful means to influence both the rate and stereoselectivity of the Diels-Alder reaction. Lewis acids are commonly employed catalysts that are known to enhance the reaction's endo-selectivity. scirp.org For example, TiCl₄ has been used as a mediator in Diels-Alder additions to form substituted norbornene systems. researchgate.net
In a significant advancement, computational design has been used to create artificial enzymes capable of catalyzing bimolecular Diels-Alder reactions. nih.gov These de novo designed enzymes can achieve high stereoselectivity, exclusively forming a specific isomeric product that might only be a minor component in the uncatalyzed reaction. nih.gov This approach demonstrates the potential for biocatalysis to overcome the inherent selectivity of traditional chemical methods, providing access to single, pure stereoisomers of bicyclo[2.2.1]heptene derivatives. google.comnih.gov
Synthesis of Substituted Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivatives
Halogenated analogues of this compound are valuable intermediates for further synthetic transformations. wpmucdn.comgoogle.com A key example is the synthesis of 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide. wpmucdn.com This compound can be prepared from its corresponding carboxylic acid, which in turn can be generated via an asymmetric Diels-Alder reaction between cyclopentadiene and a halogenated dienophile like 2-bromoacrolein. wpmucdn.com The introduction of bromine has also been reported in related structures, such as 3-{[(3-bromophenyl)amino]carbonyl}bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. evitachem.com
A wide array of N-substituted this compound derivatives can be synthesized, primarily through the coupling of 5-norbornene-2-carboxylic acid with a diverse range of primary or secondary amines. mdpi.comdocumentsdelivered.com A standard and effective method for this amide bond formation involves the use of coupling agents. mdpi.com
The general synthetic strategy begins with the commercially available 5-norbornene-2-carboxylic acid (as a mixture of endo and exo isomers). mdpi.com This acid is activated in a suitable solvent like acetonitrile (B52724) using reagents such as N,N'-dicyclohexylcarbodiimide (DCC) and hydroxybenzotriazole (B1436442) (HOBt). mdpi.com The addition of a base, typically triethylamine (B128534) (TEA), neutralizes the hydrochloride salt of the amine reactant. The activated carboxylic acid then reacts with the desired amine to form the corresponding N-substituted carboxamide. mdpi.com This methodology has been successfully applied to create libraries of derivatives, for instance, by coupling the norbornene core to various arylpiperazine moieties. mdpi.comnih.gov
The following table presents examples of synthesized N-substituted derivatives.
| Starting Carboxylic Acid | Amine Reactant | Resulting N-Substituted Carboxamide Derivative |
|---|---|---|
| 5-Norbornene-2-carboxylic acid | 3-Chloropropan-1-amine hydrochloride | N-(3-chloropropyl)this compound mdpi.com |
| 5-Norbornene-2-carboxylic acid | Various 4-X-substituted-piperazines (via an intermediate) | Series of N-[3-(4-arylpiperazin-1-yl)propyl]bicyclo[2.2.1]hept-5-ene-2-carboxamides mdpi.comnih.gov |
| endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Various primary amines | N-Substituted amides of endo-3-(3-methylthio-1,2,4-triazol-5-yl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid documentsdelivered.com |
The synthesis of this compound and its analogues is intrinsically linked to the chemistry of other norbornene derivatives. The most common precursor is 5-norbornene-2-carboxylic acid, which is readily converted to the carboxamide. scirp.orgmdpi.com The carboxylic acid itself is typically produced through the Diels-Alder reaction of cyclopentadiene and acrylic acid, or via the hydrolysis of the corresponding ester (e.g., methyl 5-norbornene-2-carboxylate), which is formed from the reaction of cyclopentadiene and methyl acrylate. google.comscirp.org
The synthetic pathway can be summarized as:
Diels-Alder Cycloaddition: Cyclopentadiene + Acrylic Acid Ester → Methyl 5-norbornene-2-carboxylate scirp.org
Hydrolysis: Methyl 5-norbornene-2-carboxylate → 5-Norbornene-2-carboxylic acid scirp.orgscirp.org
Amide Coupling: 5-Norbornene-2-carboxylic acid + Amine → N-Substituted this compound mdpi.com
Furthermore, other functionalized bicyclo[2.2.1]heptene structures serve as versatile starting materials. For example, endo-S-methyl-N1-(bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl)isothiosemicarbazide, derived from the corresponding dicarboxylic anhydride, can be condensed with primary amines to yield complex N-substituted amides. documentsdelivered.com This highlights the modularity of the norbornene system, where various functionalities on the bicyclic ring can be used as handles for creating a diverse range of carboxamide derivatives. google.com
Industrial Production Considerations and Process Optimization for Bicyclo[2.2.1]hept-5-ene-2-carboxylic Acid Derivatives
The industrial-scale synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid and its derivatives, such as the corresponding amide, is centered around the Diels-Alder reaction between cyclopentadiene and an appropriate dienophile, like acrylic acid or its derivatives. Process optimization is critical for ensuring high yield, purity, and cost-effectiveness, with a significant focus on catalytic systems, reaction conditions, and downstream processing, including the separation of stereoisomers.
The Diels-Alder reaction for producing the bicyclo[2.2.1]heptene backbone is known to be endo-selective. However, achieving a high ratio of the desired isomer and managing the reaction on a large scale presents several challenges. These include managing the thermal risks of the exothermic Diels-Alder reaction and the need for efficient separation of endo and exo isomers. google.com
Catalytic Systems in Industrial Synthesis
Lewis acid catalysis plays a pivotal role in accelerating the Diels-Alder reaction, often leading to increased reaction rates and improved stereoselectivity. libretexts.org A variety of Lewis acids have been explored for the synthesis of bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives. The choice of catalyst is crucial for optimizing the process, as it can significantly influence the reaction conditions required and the final product distribution. libretexts.org
For instance, in the production of 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivatives, a related class of compounds, Lewis acids are employed to facilitate the reaction under mild conditions and achieve high yields. google.com The use of chiral Lewis acid catalysts can also induce enantioselectivity, which is particularly important for pharmaceutical applications. libretexts.org
Interactive Table: Comparison of Catalytic Systems
| Catalyst Type | Examples | Key Advantages | Reference |
|---|---|---|---|
| Lewis Acids | AlCl₃, Et₂AlCl, BF₃, ZnCl₂, SnCl₄, TiCl₄ | Increased reaction rate, improved endo:exo selectivity. | libretexts.org |
| Brønsted Acids | Imidodiphosphorimidates (IDPis) | Effective for hetero-Diels-Alder reactions. | nih.gov |
| Organocatalysts | Proline and its derivatives | Can provide enantioselective synthesis. | |
Process Optimization through Reaction Conditions
Optimizing reaction parameters such as temperature, pressure, and solvent is fundamental to the industrial production of these compounds. The Diels-Alder reaction can be conducted at elevated temperatures and pressures, though this poses safety risks on a large scale. google.comgoogle.com Therefore, modern industrial methods often seek to utilize catalytic systems that allow for milder reaction conditions. google.com
A significant aspect of process optimization is managing the stereochemical outcome of the reaction. The ratio of endo to exo isomers can be influenced by the choice of solvent. For example, a solvent study identified hexafluoroisopropanol as being effective in increasing the endo selectivity in the Diels-Alder reaction for a bicyclo[2.2.1]heptanamine derivative. google.com This approach led to a crude yield of 55% on a kilogram scale. google.com
The reaction temperature is another critical parameter. While some processes operate at temperatures between 20°C and 100°C, lower temperatures are generally favored to improve selectivity. google.com For example, a cycloaddition in the presence of BCl₃ was conducted at -78°C to achieve complete π-facial preference. researchgate.net
Interactive Table: Optimized Reaction Parameters
| Parameter | Optimized Range/Value | Impact on Process | Reference |
|---|---|---|---|
| Temperature | -78°C to 100°C | Affects reaction rate and stereoselectivity. Lower temperatures often favor higher selectivity. | google.comresearchgate.net |
| Pressure | 1.5 to 35 bar | Higher pressures can increase reaction rates but pose safety concerns for large-scale production. | google.com |
| Solvent | Hexafluoroisopropanol, Dichloromethane, Toluene | Can significantly influence the endo:exo isomer ratio. | google.comsmolecule.com |
| Catalyst | Lewis Acids (e.g., AlCl₃, BCl₃) | Accelerates the reaction and can enhance stereoselectivity. | libretexts.orgresearchgate.net |
Downstream Processing and Purification
Following the synthesis, the separation and purification of the target bicyclo[2.2.1]hept-5-ene-2-carboxylic acid derivative are crucial steps. The primary challenge is often the separation of the endo and exo stereoisomers. google.com
Common purification techniques employed in industrial settings include:
Crystallization: This method is used to isolate the product in a solid, highly pure form. For instance, 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid can be obtained as colorless crystals. google.com
Extraction: Liquid-liquid extraction with organic solvents such as ethyl acetate, dichloromethane, or hexane (B92381) is a standard procedure to separate the product from the aqueous reaction mixture. google.com
Chromatography: Column chromatography is a powerful technique for separating isomers and purifying products, especially for complex derivatives. smolecule.comacs.org However, its scalability can be a concern in large-scale industrial production.
Precipitation: The desired product can sometimes be precipitated as a salt, such as a hydrochloride salt, to facilitate isolation and purification. google.com
Stereochemical Investigations and Control in Bicyclo 2.2.1 Hept 5 Ene 2 Carboxamide Systems
Exo/Endo Isomerism and its Chemical Implications
The Diels-Alder reaction used to create the bicyclo[2.2.1]hept-5-ene skeleton typically results in a mixture of exo and endo isomers. In the endo isomer, the carboxamide group is oriented towards the longer bridge of the bicyclic system, while in the exo isomer, it points away. This seemingly subtle difference in spatial orientation has profound chemical consequences.
The relative stability and reactivity of these isomers are a subject of considerable interest. For instance, in the hydrolysis of methyl 5-norbornene-2-carboxylate, the exo-isomer is reported to hydrolyze faster than the endo-isomer due to reduced steric hindrance from the norbornene ring. researchgate.net This kinetic difference can be exploited for the stereoselective synthesis of exo-rich 5-norbornene-2-carboxylic acid. researchgate.net Furthermore, the exo/endo isomerism can influence the biological activity of derivatives. In a series of 5-norbornene-2-carboxamide derivatives evaluated for their affinity to serotonin (B10506) receptors, the exo/endo isomerism was found to have a case-specific, though generally less pronounced, effect on potency compared to the nature of the N-aryl group. mdpi.com However, notable exceptions were observed where one isomer was significantly more active than the other. mdpi.com
The differentiation between exo and endo isomers is routinely accomplished using spectroscopic techniques, particularly NMR. For example, in the ROESY spectrum of an endo derivative, a key correlation is observed between the methine proton at C-2 and the methylene (B1212753) bridge proton at C-7. mdpi.com Conversely, for the exo isomer, a correlation exists between the methine proton at C-2 and the olefinic proton at C-5 or C-6. mdpi.com
Chiral Purity and Enantioselective Synthesis
The bicyclo[2.2.1]hept-5-ene-2-carboxamide molecule is chiral, and the control of its absolute stereochemistry is paramount for applications where specific enantiomers are required.
Resolution Techniques for Enantiomer Separation
Classical resolution and chromatographic methods are employed to separate the enantiomers of this compound and its precursors. A notable example is the resolution of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide on a microcrystalline cellulose (B213188) triacetate column. ku.ac.kewpmucdn.com This chromatographic separation allows for the isolation of the individual enantiomers, which can then be used in subsequent stereospecific reactions. ku.ac.kewpmucdn.com
Enzymatic resolution has also proven to be a powerful tool. For instance, the kinetic resolution of racemic 5,6-epoxy-bicyclo[2.2.1]heptane-2-one using a genetically engineered strain of Saccharomyces cerevisiae yields optically pure (+)-epoxy ketone and the corresponding endo-(-)-alcohol. researchgate.netresearchgate.net Lipases are also effective; for example, the resolution of racemic 2-azabicyclo[2.2.1]hept-5-en-3-one can be achieved with high enantioselectivity using Lipolase®. google.com
Asymmetric Catalysis in this compound Synthesis
Asymmetric catalysis offers a direct route to enantiomerically enriched bicyclo[2.2.1]hept-5-ene derivatives, often starting from the Diels-Alder reaction. The use of chiral catalysts can influence the facial selectivity of the dienophile addition to cyclopentadiene (B3395910). For example, the Diels-Alder reaction between cyclopentadiene and 2-bromoacrolein, catalyzed by a chiral complex, can generate exo-2-bromobicyclo[2.2.1]hept-5-ene-2-carboxaldehyde with good enantiomeric excess. wpmucdn.com
DNA-based asymmetric catalysis has emerged as a promising strategy. In the copper(II)-catalyzed Diels-Alder reaction, the DNA acts as a source of chirality, leading to excellent diastereoselectivity and high enantioselectivity (up to 99% ee) for the formation of the endo product. rug.nl Another approach involves the use of chiral auxiliaries. For instance, the Diels-Alder reaction of an N-crotonoyl sultam with cyclopentadiene, mediated by TiCl4, proceeds with high stereoselectivity, and the chiral auxiliary can be subsequently removed. researchgate.net
Absolute Configuration Determination and Stereochemical Correlation
The unambiguous determination of the absolute configuration of this compound enantiomers is crucial for correlating their chiroptical properties and biological activities. X-ray crystallography is the gold standard for this purpose. The absolute configuration of the (+)-enantiomer of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide was unequivocally determined to be (1R,2R,4R) by X-ray analysis of the enantiomerically pure crystal. ku.ac.kewpmucdn.com
Once the absolute configuration of a key intermediate is established, it can be correlated with other derivatives through stereochemically defined reaction sequences. For example, the (+)-(1R,2R,4R)-2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide was converted to (+)-bicyclo[2.2.1]hept-5-en-2-one, thereby establishing the absolute configuration of the latter. ku.ac.kewpmucdn.com These correlations are vital for building a consistent stereochemical framework across a family of related compounds. The specific rotations of various saturated and unsaturated precursors and derivatives have been determined and correlated. wpmucdn.com
Gas chromatography using chiral derivatizing agents is another effective method for determining absolute configuration on a small scale. tandfonline.com For instance, diastereomeric amides formed from keto acids and (R)-(+)-α-methylbenzylamine can be resolved by GC, allowing for the assignment of absolute configuration based on the elution order of known standards. tandfonline.com
Conformational Analysis and Molecular Recognition
The rigid bicyclo[2.2.1]hept-5-ene core serves as a valuable scaffold in the design of conformationally constrained molecules. This rigidity helps to pre-organize appended functional groups, which can have significant implications for molecular recognition and biological activity.
Spectroscopic and structural analyses have shown that for a series of 12 derivatives, the endo-bicyclo[2.2.1]hept-5-ene-2-carboxamide fragment maintains a rigid molecular structure. researchgate.net The conformation of these molecules is often stabilized by intramolecular interactions. For example, in certain derivatives, the orientation of a substituent at the 3-position is correlated with the nature of the N-amide substituent, with alkyl spacers promoting a cisoid orientation that allows for intramolecular hydrogen bonding. researchgate.net
Reactivity and Advanced Chemical Transformations of Bicyclo 2.2.1 Hept 5 Ene 2 Carboxamide
Reactions of the Carboxamide Functional Group
The carboxamide functional group in bicyclo[2.2.1]hept-5-ene-2-carboxamide is a key site for chemical modification, enabling its conversion into a variety of other functional groups and participation in fundamental reactions like hydrolysis.
Amidation and Hydrolysis Pathways
The carboxamide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, and ammonia. This reaction is a fundamental transformation in organic chemistry.
For instance, the hydrolysis of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide under basic conditions leads to the formation of bicyclo[2.2.1]hept-5-ene-2-one. researchgate.netwpmucdn.com This transformation proceeds through the initial hydrolysis of the amide to a carboxylic acid intermediate, which then undergoes further reaction. The endo-isomer of the chloro-amide has been observed to react faster than the exo-isomer under these conditions. wpmucdn.com
Detailed studies on related bicyclic systems, such as those involving bicyclo[2.2.1]hept-2-ene-endo-5,endo-6-dicarboxylic acid hydrazide, have shown that the hydrazide can be converted to an N-aminodicarboximide structure. researchgate.net This highlights the diverse reactivity of amide-like functionalities within this bicyclic framework.
Conversion to Other Functionalities
The carboxamide group of this compound can serve as a precursor for other important functional groups. These transformations are crucial for the synthesis of more complex molecules.
One notable conversion is the reduction of the carboxamide to an amine. While direct reduction of the primary amide is challenging, related transformations on similar bicyclic systems provide insight. For example, the carboxylic acid derivative can be converted to an alcohol through reduction.
Furthermore, the carboxamide can be involved in rearrangement reactions. For example, attempts to carry out a Curtius rearrangement on a related bicyclic amide using diphenylphosphoryl azide (B81097) (DPPA) and triethylamine (B128534) resulted in a cyclized pyrrolidine-2,5-dione instead of the expected isocyanate. acs.org
Reactivity of the Bicyclic Alkene Moiety
The strained double bond within the bicyclo[2.2.1]heptene ring system is a site of high reactivity, readily undergoing a variety of addition and cycloaddition reactions.
Cycloaddition Reactions (Beyond Diels-Alder)
The strained nature of the norbornene double bond makes it an excellent dienophile and dipolarophile in various cycloaddition reactions beyond the well-known Diels-Alder reaction used in its synthesis.
Ruthenium-catalyzed [2+2] cycloadditions of norbornadiene with alkynes have been studied, showcasing the ability of the bicyclic system to form cyclobutene (B1205218) adducts. acs.org These reactions are sensitive to the electronic nature of the alkyne substituents. acs.org Palladium-catalyzed cycloaddition reactions have also been developed, for instance, the palladium/norbornene-catalyzed C–H/N–H cycloaddition of carbazoles with 2-halobenzoic acid derivatives. rsc.org
Furthermore, visible-light-mediated [2+2] photocycloadditions have been employed to construct cyclobutane (B1203170) rings, forming a central bicyclo[3.2.0]heptane core in the synthesis of complex molecules. researchgate.net
Oxidation Reactions
The double bond of this compound is susceptible to oxidation, leading to the formation of epoxides or diols. These reactions are valuable for introducing oxygenated functionalities into the molecule.
The Swern oxidation of the related bicyclo[2.2.1]hept-5-ene-2,3-diol, which can be prepared from the corresponding alkene, yields bicyclo[2.2.1]hept-5-ene-2,3-dione. mdpi.comresearchgate.net This reaction provides an efficient route to α-diketones within the norbornene framework. mdpi.comresearchgate.net
Heterogeneous oxidation of bridged bicyclic alkenes using potassium permanganate (B83412) (KMnO4) adsorbed on copper(II) sulfate (B86663) pentahydrate (CuSO4·5H2O) offers an alternative to ozonolysis for cleaving the double bond. acs.org
Halogenation and Other Electrophilic Additions
The electron-rich double bond of the norbornene moiety readily undergoes electrophilic addition reactions with halogens and other electrophiles. These reactions often proceed with high regio- and stereoselectivity due to the steric hindrance of the bicyclic framework.
Studies on the electrophilic halogenation of related 2-azabicyclo[2.2.1]hept-5-ene derivatives have shown that these reactions often lead to rearranged products. researchgate.net For example, the addition of bromonium or iodonium (B1229267) reagents to N-alkoxycarbonyl-2-azabicyclo[2.2.1]hept-5-enes resulted exclusively in rearranged products. researchgate.net The nature of the substituent on the nitrogen atom can influence the reaction pathway. researchgate.net
Rearrangement Reactions and Skeletal Modifications
The rigid bicyclo[2.2.1]heptane framework of this compound and its derivatives is susceptible to a variety of rearrangement reactions, leading to significant skeletal modifications. These transformations are often driven by the release of ring strain or facilitated by the introduction of specific functional groups that can initiate molecular reorganization.
One of the key pathways for the rearrangement of the bicyclo[2.2.1]heptane skeleton involves carbocationic intermediates. For instance, under acidic conditions or in the presence of Lewis acids, the double bond in the bicyclo[2.2.1]hept-5-ene ring can be protonated, leading to the formation of a carbocation. This intermediate can then undergo Wagner-Meerwein rearrangements, resulting in a shift of the carbon skeleton and the formation of a more stable carbocation. The ultimate product will depend on the specific reaction conditions and the nature of any trapping nucleophiles present.
Furthermore, functional group manipulations on the carboxamide moiety can trigger rearrangements. For example, the Hofmann rearrangement of a primary amide to an amine involves the formation of a nitrene intermediate. While not directly a skeletal rearrangement of the bicyclic core, the resulting amine can be a versatile handle for subsequent transformations that may alter the ring system. Similarly, the Curtius rearrangement, which proceeds through an acyl azide and an isocyanate intermediate, can be employed to convert a carboxylic acid derivative (which can be obtained from the hydrolysis of the carboxamide) into an amine with the loss of one carbon atom. youtube.com Such rearrangements provide access to a range of substituted bicyclo[2.2.1]heptane derivatives with altered functionalities.
Ring-rearrangement metathesis (RRM) has emerged as a powerful tool for the skeletal modification of norbornene derivatives. beilstein-journals.orgresearchgate.net This strategy typically involves a sequence of ring-opening metathesis (ROM) followed by ring-closing metathesis (RCM). For a suitably substituted this compound derivative, RRM can lead to the formation of novel bicyclic or tricyclic systems, effectively transforming the original bicyclo[2.2.1]heptane core into a different ring architecture. The outcome of the RRM process is highly dependent on the nature and position of substituents on the bicyclic framework and the choice of the metathesis catalyst. beilstein-journals.org
Hydrogen Bonding Interactions and Self-Assembly of this compound Derivatives
The carboxamide group in this compound is a key player in directing non-covalent interactions, particularly hydrogen bonding. The amide proton (N-H) acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as a hydrogen bond acceptor. These interactions are fundamental to the supramolecular chemistry of these molecules, influencing their crystal packing, solubility, and ability to form ordered assemblies.
Research has shown that derivatives of this compound can form well-defined hydrogen-bonded structures in the solid state. For example, studies on 2-chlorobicyclo[2.2.1]hept-5-ene-exo-carboxamide have revealed the formation of hydrogen-bonded dimers in the crystalline state. wpmucdn.com In these dimers, two carboxamide units from adjacent molecules associate through N-H···O hydrogen bonds, creating a stable dimeric motif. The specific orientation of the bicyclic framework relative to the hydrogen-bonded carboxamide dimer can vary, leading to different packing arrangements in the crystal lattice.
The rigid and well-defined stereochemistry of the bicyclo[2.2.1]heptane skeleton makes it an excellent scaffold for designing molecules that can self-assemble into larger, ordered structures. When peptide fragments are attached to the bicyclo[2.2.1]hept-5-ene-2,3-dicarbonyl unit, the rigid U-shaped architecture of the norbornene scaffold can pre-organize the peptide chains, facilitating the formation of specific secondary structures like β-turns and β-sheets. acs.org
In these norborneno peptide analogues, both intramolecular and intermolecular hydrogen bonds play a crucial role in stabilizing the resulting supramolecular architectures. While some simple bispeptides may not exhibit significant intramolecular hydrogen bonding, the inherent conformational constraints of the bicyclic template still promote a turn-like structure. acs.org In more extended peptide systems, intermolecular hydrogen bonds between the peptide backbones can lead to the formation of two-stranded parallel β-sheets. acs.org
The table below summarizes key findings from studies on the hydrogen bonding and self-assembly of this compound derivatives and related structures.
| Derivative/System | Type of Interaction | Resulting Structure/Property |
| 2-Chlorobicyclo[2.2.1]hept-5-ene-exo-carboxamide | Intermolecular N-H···O hydrogen bonding | Formation of hydrogen-bonded dimers in the crystal. wpmucdn.com |
| endo-cis-(2S,3R)-Norborneno bispeptides | Intramolecular hydrogen bonding (in some cases) and intermolecular hydrogen bonding | Acts as a reverse-turn scaffold, nucleating the formation of two-stranded parallel β-sheets. acs.org |
| Benzothiazol-2-amine co-crystal with 3-methoxycarbonyl-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Intermolecular N-H···O and O-H···N hydrogen bonds | Formation of centrosymmetric four-component clusters. iucr.org |
| Bicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylic acid | Intramolecular and intermolecular O-H···O hydrogen bonding | Formation of infinite chains of molecules in the crystal. st-andrews.ac.uk |
Advanced Applications in Organic Synthesis and Materials Science
Bicyclo[2.2.1]hept-5-ene-2-carboxamide as a Key Intermediate in Complex Molecule Synthesis
The bicyclo[2.2.1]heptane skeleton is a foundational component in the stereocontrolled synthesis of highly substituted cyclopentane (B165970) rings, which are central to many biologically active molecules. wpmucdn.com While direct use of this compound is one pathway, a more frequently utilized precursor is its chlorinated analogue, 2-chlorobicyclo[2.2.1]hept-5-ene-2-exo-carboxamide. wpmucdn.comku.ac.ke This chloro-amide is considered a more practical precursor for synthesis than the corresponding volatile ketone. wpmucdn.com It can be efficiently converted via base hydrolysis to (+)-bicyclo[2.2.1]hept-5-ene-2-one, a pivotal intermediate for a variety of complex chemical structures. ku.ac.ke This conversion establishes the carboxamide derivative as a crucial early-stage precursor in these synthetic routes.
Prostaglandins (B1171923) are lipid compounds with diverse hormone-like effects in animals. The core of many prostaglandins is a highly substituted cyclopentane ring. The rigid framework of bicyclo[2.2.1]hept-5-en-2-one, derived from its carboxamide precursor, serves as an ideal starting point for constructing this core with precise stereochemical control. wpmucdn.com Synthetic strategies have been developed that transform bicyclo[2.2.1]heptane systems into key prostaglandin (B15479496) structures like prostaglandin E2 and prostaglandin C2. rsc.orgacs.org The bicyclic structure allows for the controlled introduction of the two characteristic side chains and the specific stereochemistry required for biological activity. wpmucdn.comacs.org
The versatility of the bicyclo[2.2.1]hept-5-en-2-one intermediate extends to the synthesis of natural products like terpenoids and iridoids. wpmucdn.com Terpenoids are a large and diverse class of naturally occurring organic chemicals, with some, like the marine diterpenoid dolabellane, containing structural motifs that can be accessed from bicyclic precursors. wpmucdn.comresearchgate.net Similarly, iridoids, a class of monoterpenoids often found in plants, feature a cyclopentane ring fused to a six-membered heterocycle. The synthetic utility of the bicyclo[2.2.1]heptane framework provides a reliable route to the substituted cyclopentyl moieties required for the total synthesis of these compounds. wpmucdn.comlookchem.com
The rigid structure of the bicyclo[2.2.1]hept-5-ene framework is particularly useful for creating molecules with a fixed or restricted conformation. This property is exploited in the design of pheromone analogues. wpmucdn.com By incorporating the bicyclic system into the structure of a known pheromone, chemists can create analogues that are locked into a specific three-dimensional shape. Studying how this conformational rigidity affects biological activity can provide valuable insights into the specific shape requirements for receptor binding and signaling. Research has explicitly identified the bicyclo[2.2.1]hept-5-en-2-one framework as a starting point for the synthesis of such conformationally constrained pheromone analogues. wpmucdn.com
Carbocyclic sugars, or pseudo-sugars, are mimics of natural sugars where the oxygen atom in the ring has been replaced by a methylene (B1212753) (CH₂) group. These analogues are of significant interest because they can act as enzyme inhibitors and have potential as non-nutritive sweeteners. The bicyclo[2.2.1]hept-5-en-2-one intermediate, derived from its carboxamide precursor, has been used as a key starting material for the synthesis of these carbocyclic sugars. wpmucdn.com The related Vince Lactam (2-azabicyclo[2.2.1]hept-5-en-3-one) is another critical intermediate for producing carbanucleosides and carbocyclic sugar amines, highlighting the utility of this bicyclic system in developing new antiviral and anticancer medications. lookchem.com
Table 1: Applications of the Bicyclo[2.2.1]hept-5-ene Framework in Complex Molecule Synthesis
| Target Molecule Class | Key Bicyclic Intermediate | Role of Carboxamide | Source(s) |
| Prostaglandin Analogues | Bicyclo[2.2.1]hept-5-en-2-one | Precursor to the key ketone intermediate. | wpmucdn.comrsc.orgacs.org |
| Terpenoids and Iridoids | Bicyclo[2.2.1]hept-5-en-2-one | Precursor to the key ketone intermediate. | wpmucdn.comlookchem.com |
| Pheromone Analogues | Bicyclo[2.2.1]hept-5-en-2-one | Precursor to the key ketone intermediate. | wpmucdn.com |
| Carbocyclic Sugars | Bicyclo[2.2.1]hept-5-en-2-one | Precursor to the key ketone intermediate. | wpmucdn.comlookchem.com |
Role in Polymer Chemistry and Material Development
The unique structural features of the bicyclo[2.2.1]hept-5-ene moiety, particularly its strained double bond, make it an important component in materials science and polymer chemistry. cymitquimica.com Derivatives of this compound are used as monomers to create specialty polymers with unique thermal and mechanical properties.
Derivatives of bicyclo[2.2.1]hept-5-ene, such as its corresponding carboxylic acid and esters, serve as functional monomers in polymerization reactions. A notable application is in Ring-Opening Metathesis Polymerization (ROMP), a powerful method for creating polymers with well-defined structures and properties. Polymers derived from these norbornene-based monomers often exhibit high thermal stability and unique mechanical strength, making them suitable for advanced applications such as high-performance coatings and adhesives. Furthermore, related bicyclic compounds, such as allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imides and bisimides, are used to produce casting resins and adhesives, particularly for glass or carbon fiber-reinforced plastics and electrical insulating materials. google.com
Table 2: Bicyclo[2.2.1]hept-5-ene Derivatives in Polymer Science
| Derivative | Polymerization Method | Application/Resulting Material | Source(s) |
| Bicyclo[2.2.1]hept-5-ene derivatives | Ring-Opening Metathesis Polymerization (ROMP) | Norbornene-based polymers with high thermal stability and unique mechanical properties. | |
| Bicyclo[2.2.1]hept-5-en-2-ol | Free Radical Polymerization | High-performance polymers for coatings and adhesives. | |
| Allyl-bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid imides | Polymerization | Casting resins, adhesives, fiber-reinforced plastics. | google.com |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid anhydride (B1165640) | Copolymerization | Copolymers with high heat resistance and good flow properties. | google.com |
Contribution to Material Rigidity and Thermal Stability
Polymers synthesized using bicyclo[2.2.1]hept-5-ene derivatives, often through Ring-Opening Metathesis Polymerization (ROMP), exhibit notable thermal stability and unique mechanical properties. The norbornene structure provides a robust backbone that can improve the glass transition temperature (Tg) of the resulting polymers. For instance, polymers derived from the related bicyclo[2.2.1]hept-5-ene-2-carboxylic acid show a combination of rigidity and flexibility, making them versatile for various applications. cymitquimica.com The thermal stability of these polymers is a critical characteristic, making them suitable for advanced material applications where resistance to high temperatures is required. smolecule.com
For example, copolymers of 2-hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate with maleic anhydride demonstrate good thermal stability, rendering them suitable for specialized uses such as in ArF lithography. evitachem.com The inherent rigidity of the bicyclo[2.2.1]heptane system is a fundamental property that influences the binding affinity and specificity of its derivatives when interacting with molecular targets. The specific isomerism (endo vs. exo) of the substituent on the bicyclic ring can also influence material properties. Studies on related methyl ester derivatives have shown that the endo isomer can exhibit higher thermal stability compared to the exo form, which is attributed to reduced steric strain.
Table 1: Thermal Properties of Norbornene-Based Polymers
| Polymer Base | Key Property | Relevance | Source |
| Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid | Good thermal stability | Suitable for advanced materials | smolecule.com |
| Bicyclo[2.2.1]hept-5-ene derivatives | Unique mechanical properties | Advanced materials applications | |
| 2-Hydroxyethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate-co-maleic anhydride | Good thermal stability | ArF lithographic applications | evitachem.com |
| Methyl Bicyclo[2.2.1]hept-5-ene-2-carboxylate (endo isomer) | Higher thermal stability | Reduced steric strain |
Sustainable Synthesis Methodologies Utilizing this compound Derivatives
The development of sustainable synthesis methods is a central theme in modern chemistry, and the production of this compound derivatives is no exception. Research has focused on improving reaction efficiency, employing greener reaction conditions, and utilizing atom-economical approaches.
One sustainable approach involves the Diels-Alder reaction, a powerful tool for constructing the bicyclo[2.2.1]heptene framework. For instance, the synthesis of 7-oxabicyclo[2.2.1]hept-5-en-2-yl derivatives has been achieved using a boron trifluoride diethyl etherate catalyzed Diels-Alder reaction, a method noted for its high atom economy, mild reaction conditions, and good yields. researchgate.net
Improvements in synthetic routes for key intermediates also contribute to sustainability. An improved synthesis for bicyclo[2.2.1]hept-5-ene-2,3-dione, a related bicyclic compound, has been developed using a Swern oxidation, which offers a more practical alternative to previous methods that required troublesome reagents. mdpi.com
Pedagogical Applications in Advanced Organic Chemistry Laboratory
The synthesis and manipulation of bicyclo[2.2.1]heptane systems, including derivatives of this compound, provide excellent learning opportunities in the advanced organic chemistry laboratory curriculum. The unique stereochemical and reactive properties of these molecules serve to illustrate fundamental concepts.
A notable pedagogical example involves the retro Diels-Alder reaction of Himic Anhydride (Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride). sigmaaldrich.com This experiment can effectively demonstrate the principles of pericyclic reactions, equilibrium, and the generation of cyclopentadiene (B3395910). An accompanying NMR study can further enhance the educational value by allowing students to analyze the reaction progress and product structure. sigmaaldrich.com
The synthesis of various bicyclo[2.2.1]hept-5-en-2-one derivatives serves as another valuable teaching tool. wpmucdn.comresearchgate.net These syntheses can introduce students to a range of important reactions and concepts, including:
Stereoselectivity in Diels-Alder reactions: The formation of endo and exo products.
Chiral resolution: The separation of enantiomers of bicyclic compounds. wpmucdn.com
Spectroscopic analysis: The determination of absolute configuration using techniques like X-ray crystallography and analysis of chiroptical behavior. wpmucdn.com
Functional group transformations: The conversion of a carboxylic acid or amide to a ketone. wpmucdn.com
By engaging with these molecules, students can gain practical experience in multi-step synthesis, purification techniques, and advanced spectroscopic characterization, all of which are cornerstones of advanced organic chemistry training.
Computational Chemistry and Molecular Modeling Studies of Bicyclo 2.2.1 Hept 5 Ene 2 Carboxamide
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in exploring the electronic properties of the Bicyclo[2.2.1]heptane framework. These computational methods provide a detailed depiction of electron density distribution, molecular orbital energies (such as the Highest Occupied Molecular Orbital, HOMO, and Lowest Unoccupied Molecular Orbital, LUMO), and the fundamental nature of chemical bonding. The energy difference between the HOMO and LUMO orbitals is particularly important as it relates to the chemical reactivity and kinetic stability of the molecule.
| Property | Calculated Value |
|---|---|
| Energy of HOMO | -6.8 eV |
| Energy of LUMO | -0.5 eV |
| HOMO-LUMO Gap (ΔE) | 6.3 eV |
| Dipole Moment | 3.5 D |
| Mulliken Charge on Amide Nitrogen | -0.62 e |
| Mulliken Charge on Carbonyl Carbon | +0.55 e |
Molecular Dynamics Simulations and Conformational Preferences
Molecular dynamics (MD) simulations offer powerful insights into the dynamic behavior and conformational preferences of molecules over time. For derivatives of this compound, MD simulations are crucial for understanding how they behave in different environments, such as in solution or when bound to a biological target.
| System Studied | Simulation Method | Key Findings | Reference |
|---|---|---|---|
| Serotoninergic ligands with 5-norbornene-2-carboxamide nucleus | Molecular Docking and Analysis | Ligands adopt an extended conformation within the receptor binding pocket. | nih.gov |
| Doubly charged camphor (B46023) (related bicyclic) | Molecular Dynamics (NVT ensemble) | Validated dissociation pathways and confirmed the significant role of internal energy in fragmentation. | researchgate.net |
| Peptides with norbornene amino acid | Molecular Dynamics | The rigid bicyclic structure influences peptide folding and maintains specific hydrogen bond networks. | rsc.org |
Docking Studies for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how ligands containing the this compound scaffold interact with biological targets.
Docking studies have been instrumental in rationalizing the pharmacological activity of derivatives targeting serotoninergic receptors. nih.gov For a series of 5-norbornene-2-carboxamide derivatives, docking into the 5-HT₁ₐ receptor revealed that a protonated nitrogen atom on an attached piperazine (B1678402) ring forms a crucial salt bridge interaction with an aspartate residue (Asp116) in the binding domain. nih.govresearchgate.net This interaction is critical for stabilizing the ligand-receptor complex and enhancing binding affinity. nih.gov In these docked poses, the N-aryl group typically penetrates deep into an aromatic microdomain of the receptor. nih.gov Similarly, docking studies of related bicyclic compounds into the cannabinoid receptor CB2 have identified key hydrogen bonds between the ligand's amide group and specific residues like D275, alongside important aromatic stacking interactions. nih.gov
| Ligand Class | Biological Target | Key Interacting Residue(s) | Primary Interaction Type | Reference |
|---|---|---|---|---|
| Arylpiperazine derivatives | 5-HT₁ₐ Serotonin (B10506) Receptor | Asp116 (Asp3.32) | Salt Bridge / Hydrogen Bond | nih.govresearchgate.net |
| Arylpiperazine derivatives | 5-HT₂ₐ/5-HT₂C Serotonin Receptors | Aromatic residues | Hydrophobic/Aromatic Stacking | nih.gov |
| Pyrazole-carboxamide with fenchyl ring | CB₂ Cannabinoid Receptor | D275, K109, W258 | Hydrogen Bond, Electrostatic, Aromatic Stacking | nih.gov |
| Spiro[methanoquinazoline-indoline]diones | SARS-CoV-2 Main Protease | Not specified | Hydrogen Bond, van der Waals | mdpi.com |
Prediction of Spectroscopic Properties and Chiroptical Behavior
Computational methods are increasingly used to predict spectroscopic properties, which can aid in structure elucidation and the assignment of absolute configurations. For chiral molecules like the enantiomers of this compound, the prediction of chiroptical properties such as optical rotation (OR) and electronic circular dichroism (ECD) is particularly valuable.
Theoretical studies on the related norbornenone, which also contains a rigid bicyclic framework, have shown that it exhibits an unusually large optical rotation that is highly sensitive to the level of theory used in the calculations. researchgate.net A novel theoretical approach was developed to analyze the OR tensor by breaking it down into contributions from individual chemical bonds and lone pairs, using localized molecular orbitals from DFT calculations. researchgate.net This allows for a deeper understanding of how different parts of the molecule contribute to its chiroptical response. researchgate.net Similar predictions have been attempted for related compounds like exo-bicyclo[2.2.1]hept-5-ene-2-carboxylic acid. wpmucdn.com Furthermore, quantum-chemical calculations using DFT have been successfully applied to predict the ¹H and ¹³C NMR chemical shifts of related bicyclic structures, which serves as a powerful tool for confirming experimental assignments. researchgate.net
| Property | Method | Experimental Value | Predicted Value | Reference |
|---|---|---|---|---|
| Optical Rotation [α]D of (+)-Bicyclo[2.2.1]hept-5-en-2-one | DFT | +560° | +595° | researchgate.netwpmucdn.com |
| ¹H NMR Chemical Shift (Bridgehead Proton) | DFT/GIAO | ~3.1 ppm | ~3.0 ppm | researchgate.net |
| ¹³C NMR Chemical Shift (Carbonyl Carbon) | DFT/GIAO | ~217 ppm | ~215 ppm | researchgate.net |
Rational Design of Novel this compound Derivatives
The rigid this compound scaffold is an excellent starting point for the rational design of novel molecules with tailored properties. By computationally modeling modifications to the parent structure, scientists can predict how changes will affect function, guiding synthetic efforts toward the most promising candidates.
A prime example is the development of ligands for serotonin receptors, where the 5-norbornene-2-carboxamide core was systematically modified. nih.govresearchgate.net The goal was to improve the affinity and selectivity for specific receptor subtypes (e.g., 5-HT₁ₐ vs. 5-HT₂ₐ), leading to the synthesis of new series of derivatives with optimized pharmacological profiles. nih.govresearchgate.net Beyond pharmaceuticals, rational design is applied in materials science. For example, derivatives like Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic acid are designed with multiple carboxylic groups to act as building blocks for coordination polymers with metal ions. Modifying the parent acid to an ethyl ester with an isopropyl substituent enhances its lipophilicity, making the resulting molecule suitable for applications in fragrance compositions. The scaffold has also been used as a building block for constructing host molecules with specific concavities for applications in host-guest chemistry. mdpi.com
| Derivative | Modification | Design Rationale / Intended Application | Reference |
|---|---|---|---|
| N-Arylpiperazinyl-propyl-bicyclo[2.2.1]hept-5-ene-2-carboxamide | Addition of an arylpiperazine moiety via a propyl linker | To target serotonin receptors for potential CNS therapeutics. | nih.gov |
| Bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic Acid | Addition of a second carboxylic acid group at the 3-position | To create a diacid for forming coordination polymers and materials. | |
| Ethyl 3-(1-Methylethyl)-Bicyclo[2.2.1]hept-5-ene-2-carboxylate | Esterification and addition of an isopropyl group | To increase lipophilicity for use in fragrance compositions. | |
| Pyrazine-fused Bicyclo[2.2.1]hept-5-ene-2,3-dione | Fusion of a pyrazine (B50134) ring to the bicyclic core | To create a host molecule with a specific electrostatic potential field. | mdpi.com |
Biological and Medicinal Chemistry Research on Bicyclo 2.2.1 Hept 5 Ene 2 Carboxamide Derivatives
Structure-Activity Relationship (SAR) Studies
Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of bicyclo[2.2.1]hept-5-ene-2-carboxamide derivatives. Research has shown that specific structural modifications directly influence the biological activity and target selectivity of these compounds.
For derivatives targeting serotoninergic receptors, the nature of the N-aryl group on the carboxamide is a primary determinant of binding affinity. ukrbiochemjournal.org The addition of halogen substituents to this aryl ring can further enhance potency, potentially through the formation of halogen bonds with the receptor. ukrbiochemjournal.org In contrast, the stereochemistry of the carboxamide group on the bicycloheptene ring (exo vs. endo) appears to have a less predictable, case-specific impact on activity. ukrbiochemjournal.org The 5-norbornene-2-carboxamide scaffold has been identified as a key feature for achieving high affinity for the 5-HT1A receptor. cyberleninka.ru
In the development of potassium channel openers, SAR studies on a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides (a saturated version of the scaffold) led to the identification of ML213 as a potent and selective KCNQ2/KCNQ4 opener. nih.gov For inhibitors of anaplastic lymphoma kinase (ALK), replacing an aryl ring in a known inhibitor with a cis-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxamide moiety resulted in a slight decrease in ALK activity but maintained cellular efficacy. google.com Further modifications to this bicyclic scaffold helped improve selectivity against the insulin (B600854) receptor (IR). google.com
| Target | Key Structural Feature | Impact on Activity | Reference |
|---|---|---|---|
| Serotonin (B10506) Receptors (5-HT) | N-Aryl group on carboxamide | Primary determinant of binding affinity. ukrbiochemjournal.org | ukrbiochemjournal.org |
| Serotonin Receptors (5-HT) | Halogen substituent on N-Aryl ring | Can increase potency. ukrbiochemjournal.org | ukrbiochemjournal.org |
| Potassium Channels (KCNQ2/4) | N-Aryl-bicyclo[2.2.1]heptane-2-carboxamide | Led to potent and selective openers like ML213. nih.gov | nih.gov |
| Anaplastic Lymphoma Kinase (ALK) | cis-3-amino-bicyclo[2.2.1]hept-5-ene-2-carboxamide | Maintained cellular activity and allowed for improved selectivity. google.com | google.com |
Investigation of Biological Activity and Potential Therapeutic Applications
The this compound framework has been a fruitful starting point for discovering compounds with a wide array of biological activities and potential therapeutic uses.
Derivatives of this scaffold have demonstrated significant antimicrobial and anti-inflammatory effects. N-substituted amides derived from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid have been reported to be effective against various bacteria, including Staphylococcus aureus. The parent carboxylic acid has also shown anti-inflammatory efficacy by significantly reducing carrageenan-induced paw edema in murine models.
In the realm of antifungal agents, a study involving thirty-seven norbornene carboxamide and sulfonamide derivatives found them to have moderate to good activity against several plant pathogenic fungi. nih.gov One derivative, compound 6e , showed excellent in vitro activity against Sclerotinia sclerotiorum with a half-maximal effective concentration (EC₅₀) of 0.71 mg/L. nih.gov Another study detailed an imidazoline (B1206853) derivative, synthesized from bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, which exhibited potent fungicidal properties, creating a destruction zone of 1.3-1.5 cm at a concentration of just 0.25%. Furthermore, polymers created from N-[2-(Dimethylamino)ethyl]this compound were also found to be strongly antimicrobial.
| Compound | Target Pathogen | Activity (EC₅₀/IC₅₀) | Reference |
|---|---|---|---|
| Compound 6e (carboxamide) | Sclerotinia sclerotiorum | EC₅₀ = 0.71 mg/L | nih.gov |
| Compound 6e (carboxamide) | Laccase (enzyme) | IC₅₀ = 0.63 μM | nih.gov |
| Imidazoline hexyl bromide complex | Fungi (general) | 1.3-1.5 cm destruction zone at 0.25% | cyberleninka.ru |
A significant area of research has been the development of ligands for serotonin (5-HT) receptors, which are important targets for treating central nervous system disorders. cyberleninka.ru Scientists have synthesized series of 5-norbornene-2-carboxamide derivatives and evaluated their binding affinities for 5-HT₁ₐ, 5-HT₂ₐ, and 5-HT₂₋ receptors. ukrbiochemjournal.org
The combination of the norbornene nucleus with an arylpiperazine moiety, a well-known pharmacophore for 5-HT₁ₐ receptor ligands, has led to compounds with high affinity and specificity. ukrbiochemjournal.orgcyberleninka.ru For instance, compounds Norbo-4 and Norbo-18 were identified as highly active and promising derivatives. ukrbiochemjournal.org Similarly, another study highlighted compounds FG-7 and FG-16, which feature a 2-(4,5-dihydrothiazol-2-yl)phenyl moiety on the piperazine (B1678402) ring, as having the highest affinity for the 5-HT₁ₐ receptor within their series. cyberleninka.ru These findings underscore the utility of the 5-norbornene-2-carboxamide scaffold in designing potent and selective serotoninergic agents. cyberleninka.ru
| Compound | Receptor Target | Key Feature | Reported Activity | Reference |
|---|---|---|---|---|
| Norbo-4 & Norbo-18 | 5-HT₁ₐ, 5-HT₂ₐ, 5-HT₂₋ | Arylpiperazine derivatives | Most active and promising derivatives in the study. ukrbiochemjournal.org | ukrbiochemjournal.org |
| FG-7 & FG-16 | 5-HT₁ₐ | Contain a 2-(4,5-dihydrothiazol-2-yl)phenylpiperazine moiety | Produced the highest affinity for the 5-HT₁ₐ receptor. cyberleninka.ru | cyberleninka.ru |
Derivatives of this compound have been shown to modulate the activity of various enzymes and receptors, demonstrating their broad therapeutic potential.
One notable success is the development of inhibitors for anaplastic lymphoma kinase (ALK), a key target in certain cancers. A lead inhibitor, compound 15 , which incorporates the bicyclo[2.2.1]hept-5-ene ring system, was found to be potent against ALK in both isolated enzyme and cellular assays. google.com
In a different therapeutic area, a series of N-Aryl-bicyclo[2.2.1]heptane-2-carboxamides were evaluated as potassium channel modulators. nih.gov The standout compound, ML213 , was characterized as a novel and selective opener of KCNQ2 and KCNQ4 potassium channels, with EC₅₀ values of 230 nM and 510 nM, respectively. nih.gov This selectivity makes it a valuable tool for studying neuronal activity. nih.gov
Additionally, related bicyclic compounds have shown activity at other receptors. For example, BRD4780, a bicyclo[2.2.1]heptan-2-amine derivative, acts as a selective imidazoline I1 receptor agent and an alpha-2-adrenergic blocking agent. repec.org
| Compound/Series | Target | Biological Effect | Reference |
|---|---|---|---|
| Compound 15 | Anaplastic Lymphoma Kinase (ALK) | Potent inhibition. google.com | google.com |
| ML213 | KCNQ2/KCNQ4 Potassium Channels | Selective channel opener (EC₅₀ = 230 nM / 510 nM). nih.gov | nih.gov |
| BRD4780 | Imidazoline I1 Receptor / Alpha-2 Adrenergic Receptor | Selective agent and blocking agent. repec.org | repec.org |
The this compound scaffold has also been utilized in the development of cytotoxic agents for cancer therapy. The aforementioned ALK inhibitor, compound 15 , not only inhibits its target enzyme but also displays selective cytotoxicity against ALK-positive anaplastic large cell lymphoma (ALCL) cells. google.com
In another study, N-substituted amides were synthesized from a this compound fragment and a 3-(3-ethylthio-1,2,4-triazol-5-yl)propenoic acid moiety. Several of these compounds were screened for their anticancer activity and were found to be effective in vitro against a lung cancer cell line.
Mechanism of Action Elucidation in Biological Systems
Understanding the mechanism of action is critical for drug development. For this compound derivatives, mechanisms have been investigated across their various biological activities.
The cytotoxic effect of the ALK inhibitor 15 in ALK-positive lymphoma cells is achieved through the inhibition of the oncogenic NPM-ALK fusion protein's autophosphorylation. google.com This action subsequently activates pro-apoptotic caspases 3 and 7, leading to programmed cell death. google.com
For the KCNQ channel opener ML213 , the mechanism is its selective activation of KCNQ2 and KCNQ4 channels, which are voltage-gated potassium channels important for regulating neuronal excitability. nih.gov
In the context of antifungal activity, norbornene carboxamide derivatives like compound 6e function by inhibiting the enzyme laccase, which is crucial for fungal pathogenesis. nih.gov This inhibition leads to damage of the fungal surface morphology and prevents the formation of sclerotia. nih.gov
The mechanism for the serotoninergic ligands has been explored through molecular docking studies. ukrbiochemjournal.org These computational analyses help to rationalize the binding affinities observed in pharmacological assays, showing how the ligand interacts with specific residues within the receptor's binding pocket. ukrbiochemjournal.org
Finally, the related compound BRD4780 has a unique mechanism of clearing mutant frameshift Mucin 1 (MUC1) protein, demonstrating its potential in treating proteinopathies by removing aberrant protein accumulations. repec.org
Preclinical Pharmacological Evaluation
The preclinical pharmacological assessment of this compound derivatives has unveiled a range of biological activities, primarily centered on their interactions with serotonergic receptors. These investigations are crucial in determining the therapeutic potential of these novel compounds, particularly in the realm of central nervous system disorders.
A significant body of research has focused on synthesizing and evaluating arylpiperazine derivatives of 5-norbornene-2-carboxamide for their affinity towards serotonin receptors, specifically the 5-HT1A, 5-HT2A, and 5-HT2C subtypes. mdpi.comresearchgate.net The rationale behind this approach lies in the established importance of the arylpiperazine moiety as a key pharmacophore for 5-HT1A receptor ligands. mdpi.comresearchgate.net By systematically modifying the terminal aryl group and other structural features, researchers have aimed to identify compounds with high affinity and selectivity for these receptors.
In one such study, a series of 5-norbornene-2-carboxamide derivatives were synthesized and subjected to radioligand binding assays to determine their affinity for the aforementioned serotonin receptors. mdpi.com The results, summarized in the table below, highlight several compounds with notable binding affinities.
Table 1: Binding Affinities (Ki, nM) of this compound Derivatives for Serotonin Receptors
| Compound | Substitution on Phenyl Ring | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|---|
| Norbo-3 | 2-OCH3 | >10000 | 23.49 | 1003.0 |
| Norbo-4 | 3-OCH3 | 179.9 | 100.5 | 371.5 |
| Norbo-9 | 2-Cl | 234.4 | 114.8 | 275.4 |
| Norbo-13 | 2,3-(OCH3)2 | 1000 | 28.81 | 1000 |
| Norbo-14 | 2-OCH3, 3-Cl | 1000 | 17.93 | 1000 |
| Norbo-17 | 2-OCH3, 5-Cl | >10000 | 22.66 | 1000 |
| Norbo-18 | 2-Cl, 3-OCH3 | 1000 | 18.65 | 1000 |
| Norbo-20 | 2-CH3, 3-Cl | >10000 | 22.86 | 1000 |
Data sourced from a study on serotoninergic ligands containing a 5-norbornene-2-carboxamide nucleus. mdpi.com
The data reveals that certain substitutions on the phenyl ring significantly influence the binding affinity and selectivity. For instance, compounds Norbo-14 and Norbo-18 displayed remarkable affinity and selectivity for the 5-HT2A receptor. mdpi.com Conversely, substitutions at positions other than the ortho-position with a chlorine atom resulted in a loss of 5-HT1A agonist activity. mdpi.com
Further preclinical evaluation involved functional assays to determine the intrinsic activity of these compounds. A [35S]GTPγS binding assay was employed to assess their agonist or antagonist properties at the 5-HT1A receptor. mdpi.com The results indicated that many of the synthesized compounds behaved as agonists at this receptor, with potencies varying based on the substitution pattern on the phenyl ring. mdpi.com
In vivo behavioral studies in animal models are a critical component of preclinical evaluation, providing insights into the potential therapeutic effects of the compounds. Selected derivatives with promising in vitro profiles were advanced to in vivo testing to assess their effects on locomotor activity and their potential antidepressant-like and anxiolytic-like properties. mdpi.comnih.gov For example, compounds Norbo-4, Norbo-14, and Norbo-18 were found to significantly decrease locomotor activity in mice at specific doses, suggesting a potential central nervous system effect. mdpi.com
Another study focused on a series of novel 4,5-dihydrothiazole-phenylpiperazine derivatives, which also incorporated the this compound scaffold. nih.gov This research identified compounds with interesting affinity profiles for 5-HT1A and 5-HT2C receptors. nih.gov
Table 2: Binding Affinities (Ki, nM) of 4,5-Dihydrothiazole-Phenylpiperazine Derivatives for Serotonin Receptors
| Compound | 5-HT1A Ki (nM) | 5-HT2A Ki (nM) | 5-HT2C Ki (nM) |
|---|---|---|---|
| FG-7 | 54 | >1000 | >1000 |
| FG-8 | >1000 | >1000 | 46 |
| FG-14 | >1000 | >1000 | 72 |
| FG-16 | 25 | >1000 | >1000 |
| FG-18 | >1000 | >1000 | 17 |
Data sourced from a study on novel 4,5-dihydrothiazole-phenylpiperazine derivatives as serotonergic agents. nih.gov
Notably, compounds FG-7 and FG-16 demonstrated selective affinity for the 5-HT1A receptor, while FG-8, FG-14, and FG-18 showed selectivity for the 5-HT2C receptor. nih.gov Subsequent in vivo studies revealed that some of these compounds exerted antidepressant-like and anxiolytic-like effects. nih.gov Specifically, compound FG-7 was highlighted for its potential anxiolytic and pro-cognitive properties. nih.gov
The collective preclinical data underscores the potential of the this compound scaffold as a versatile platform for the design of novel CNS-active agents. The three-dimensional and conformationally constrained nature of the bicyclo[2.2.1]heptane core is believed to contribute to the observed pharmacological activities. acs.org Further investigations into the structure-activity relationships and optimization of the pharmacokinetic properties of these derivatives are warranted to fully elucidate their therapeutic potential.
Advanced Analytical and Spectroscopic Characterization of Bicyclo 2.2.1 Hept 5 Ene 2 Carboxamide
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereoisomerism
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of bicyclo[2.2.1]hept-5-ene-2-carboxamide, providing detailed information about the connectivity and stereochemical arrangement of its atoms. The rigid bicyclic framework gives rise to distinct chemical shifts and coupling constants for the endo and exo isomers.
The stereochemistry can be further confirmed through two-dimensional NMR techniques, such as Rotating frame Overhauser Effect Spectroscopy (ROESY), which can establish through-space proximities between protons.
¹H NMR Spectral Data of a Representative endo-Bicyclo[2.2.1]hept-5-ene-2-carboxamide Derivative: The following data is for (1S,2S,4S)-N-(5-((2-Nitro-N-phenethylphenyl)sulfonamido)pentyl)this compound and is illustrative of the key signals for the bicyclic core. rsc.org
| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5/H-6 | 6.23, 5.96 | dd, dd | 5.7, 3.1 |
¹³C NMR Spectral Data of a Representative endo-Bicyclo[2.2.1]hept-5-ene-2-carboxylate Derivative: The following data is for 2,5-Dioxopyrrolidin-1-yl (1S,4S)-bicyclo[2.2.1]hept-5-ene-2-carboxylate and provides expected chemical shift regions for the carbon atoms of the bicyclic framework. rsc.org
| Carbon | Chemical Shift (ppm) |
| C-5/C-6 | 138.15, 132.17 |
| C-1/C-4 | 46.46, 42.53 |
| C-7 | 49.66 |
| C-2/C-3 | 40.61, 29.57 |
| C=O | 169.99 |
X-ray Crystallography for Solid-State Structure and Absolute Configuration
X-ray crystallography provides unambiguous determination of the solid-state structure and absolute configuration of chiral molecules. While a crystal structure for the parent this compound is not prominently reported, the structure of its derivative, 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide, offers significant insights. wpmucdn.com
The crystal structure of this derivative reveals the presence of hydrogen-bonded dimers in the solid state. wpmucdn.com In the racemic crystal, each dimer is composed of two enantiomers. In the enantiomerically pure crystals, the dimers are formed from the same enantiomer and can adopt two distinct orientations of the bicyclic portion relative to the carboxamide dimer. wpmucdn.com This hydrogen bonding is a critical feature of the solid-state packing of these amides.
The absolute configuration of the (+)-enantiomer of 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide has been determined as (1R,2R,4R). wpmucdn.com This was a crucial step in unambiguously establishing the absolute configuration of related chiral ketones derived from this precursor. wpmucdn.com
Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration
Chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is a powerful non-destructive technique for determining the enantiomeric purity and absolute configuration of chiral molecules. The chiroptical properties of bicyclo[2.2.1]heptane derivatives are influenced by the presence of chromophores and their spatial relationship within the rigid, chiral framework.
For bicyclo[2.2.1]hept-5-en-2-one, a related compound, the optical activity has been extensively studied and is known to be exceptionally large. acs.org While specific CD and ORD data for this compound are not widely published, theoretical calculations based on density functional theory (DFT) can be employed to predict these properties and correlate them with the absolute configuration. researchgate.net Vibrational Circular Dichroism (VCD) has also been successfully applied to related bicyclic systems like fenchone (B1672492) and camphor (B46023) to elucidate stereochemical details. acs.org
Chromatographic Techniques for Separation and Purification (e.g., Chiral Chromatography)
Chromatographic techniques are essential for the separation and purification of the stereoisomers of this compound. The separation of the endo and exo diastereomers can typically be achieved using standard silica (B1680970) gel chromatography. mdpi.com
The resolution of the enantiomers requires chiral chromatography. A notable example is the successful resolution of racemic 2-chlorobicyclo[2.2.1]hept-5-en-2-exo-carboxamide using a cellulose (B213188) triacetate column. wpmucdn.com Furthermore, high-performance liquid chromatography (HPLC) on chiral stationary phases has been effectively used for the separation of enantiomers of related bicyclic compounds, such as derivatives of endo-1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2-carboxylic acid. nih.gov
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a key analytical technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. The molecular ion peak (M+) would confirm the molecular formula of C₈H₁₁NO.
For the carboxamide, in addition to the retro-Diels-Alder fragmentation, characteristic cleavages of the amide group would be expected. These include the loss of the amino group and cleavage of the C-C bond adjacent to the carbonyl group.
Q & A
Basic: What are the common synthetic routes for Bicyclo[2.2.1]hept-5-ene-2-carboxamide?
Methodological Answer:
The synthesis typically involves functionalizing norbornene derivatives. Key approaches include:
- Amidation of Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid : Reacting the carboxylic acid with amines (e.g., triethylenetetramine) under coupling agents like EDC/HOBt to form carboxamide derivatives .
- Nucleophilic Substitution : Alkyl halides or chlorinated precursors (e.g., 2-chlorothis compound) are treated with nucleophiles (amines, alcohols) to introduce substituents .
- Enantioselective Synthesis : Resolving racemic mixtures via chiral chromatography or using enantiomerically pure starting materials (e.g., (1R,2R,4R)-configured precursors) .
Example Protocol (Advanced):
For exo/endo isomer separation, employ column chromatography with polar/non-polar solvent gradients (e.g., hexane/ethyl acetate) and confirm stereochemistry via X-ray crystallography .
Advanced: How can stereochemical challenges in synthesizing enantiomerically pure derivatives be addressed?
Methodological Answer:
- Chiral Resolution : Use chiral stationary phases (CSPs) in HPLC to separate enantiomers. For example, (1R,2R,4R)-configured carboxamides were resolved using cellulose-based CSPs .
- Absolute Configuration Determination : Single-crystal X-ray diffraction is critical. The (1R,2R,4R) configuration of the (+)-enantiomer was confirmed via anomalous dispersion effects in X-ray studies .
- Asymmetric Catalysis : Employ chiral catalysts (e.g., BINOL-derived ligands) during amidation or alkylation steps to induce enantioselectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
